3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
Overview
Description
3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that features a brominated phenyl group, a hydroxyl group, a phenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl compound to introduce the bromine atom. This is followed by the introduction of the hydroxyl group through a hydroxylation reaction. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the pyridinylmethyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product would be the de-brominated compound.
Substitution: The major products would be the substituted derivatives, such as azides or nitriles.
Scientific Research Applications
3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine and hydroxyl groups could play a role in binding to the active site of an enzyme or receptor, while the phenyl and pyridinylmethyl groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methylpyridine: This compound shares the brominated pyridine structure but lacks the phenyl and hydroxyl groups.
5-bromo-2-hydroxybenzaldehyde: This compound has a similar brominated phenyl structure with a hydroxyl group but lacks the pyridinylmethyl and phenyl groups.
3-phenylpropanoic acid: This compound has a similar phenylpropanoic acid structure but lacks the brominated phenyl and pyridinylmethyl groups.
Uniqueness
3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both brominated and hydroxylated phenyl groups, along with a pyridinylmethyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-9-20(25)19(11-17)18(16-6-2-1-3-7-16)12-21(26)24-14-15-5-4-10-23-13-15/h1-11,13,18,25H,12,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMICYFQVJDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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